BENGHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Profile of GSK2636771 in Prostate
Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK2636771 methyl

Cat. No.: B1507857

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of GSK2636771, a
potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3K[3), with a specific
focus on its activity in prostate cancer models. The information presented herein is intended to
offer a comprehensive resource for researchers and professionals in the field of oncology and
drug development.

Introduction

The phosphoinositide 3-kinase (P13K)/protein kinase B (Akt) signaling pathway is a critical
regulator of cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this
pathway, frequently driven by the loss of the tumor suppressor phosphatase and tensin
homolog (PTEN), is a common feature in many cancers, including prostate cancer.[1][3]
GSK2636771 is an orally bioavailable, ATP-competitive inhibitor of PISK[3, an isoform that plays
a crucial role in driving PI3K pathway activation in PTEN-deficient tumors.[1][3] Preclinical
evidence suggests that the selective inhibition of PISKB by GSK2636771 may offer a
therapeutic advantage in prostate cancers characterized by PTEN loss, while potentially
minimizing toxicities associated with broader PI3K inhibition.[1][3]

Mechanism of Action and Selectivity

GSK2636771 demonstrates high potency and selectivity for the p110p catalytic subunit of
PI3K. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 5.2

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1507857?utm_src=pdf-interest
https://discovery.ucl.ac.uk/id/eprint/10073237/3/Arkenau%20PI3KB%202017%20CCR.pdf
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://discovery.ucl.ac.uk/id/eprint/10073237/3/Arkenau%20PI3KB%202017%20CCR.pdf
https://aacrjournals.org/clincancerres/article/23/19/5981/263954/A-First-Time-in-Human-Study-of-GSK2636771-a
https://discovery.ucl.ac.uk/id/eprint/10073237/3/Arkenau%20PI3KB%202017%20CCR.pdf
https://aacrjournals.org/clincancerres/article/23/19/5981/263954/A-First-Time-in-Human-Study-of-GSK2636771-a
https://discovery.ucl.ac.uk/id/eprint/10073237/3/Arkenau%20PI3KB%202017%20CCR.pdf
https://aacrjournals.org/clincancerres/article/23/19/5981/263954/A-First-Time-in-Human-Study-of-GSK2636771-a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1507857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

nmol/L against p110p.[4][5][6] The selectivity of GSK2636771 is a key attribute, with over 900-
fold greater potency for PISKP compared to the p110a and p110y isoforms, and more than 10-
fold selectivity over the p110d isoform.[4][5] This selectivity is hypothesized to reduce the on-
and off-target effects often seen with pan-PI3K inhibitors.[2]

Signaling Pathway

GSK2636771 exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling cascade.
In PTEN-deficient prostate cancer cells, the loss of PTEN's phosphatase activity leads to the
accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates
PISK. Activated PISK[ phosphorylates and activates downstream effectors, most notably Akt.
Phosphorylated Akt (p-Akt) then modulates a variety of substrates that promote cell survival
and proliferation. By selectively inhibiting PI3KB, GSK2636771 effectively blocks this signaling
cascade, leading to decreased Akt phosphorylation and inhibition of downstream signaling.
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GSK2636771 Mechanism of Action in PTEN-Deficient Prostate Cancer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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